Cas no 33967-18-9 (1-(4-ethylphenyl)ethan-1-ol)

1-(4-Ethylphenyl)ethan-1-ol is a secondary alcohol featuring an ethyl-substituted aromatic ring, offering utility as an intermediate in organic synthesis. Its structure combines both aromatic and hydroxyl functional groups, enabling participation in reactions such as esterification, oxidation, or further derivatization. The ethyl group enhances lipophilicity, potentially improving solubility in nonpolar solvents, while the hydroxyl group provides a reactive site for modifications. This compound may serve as a precursor for pharmaceuticals, agrochemicals, or specialty chemicals, where controlled functionalization is required. Its defined molecular architecture ensures consistent reactivity, making it a reliable building block for targeted synthetic applications. Storage under inert conditions is recommended to preserve stability.
1-(4-ethylphenyl)ethan-1-ol structure
1-(4-ethylphenyl)ethan-1-ol structure
Product Name:1-(4-ethylphenyl)ethan-1-ol
CAS No:33967-18-9
MF:C10H14O
MW:150.217563152313
MDL:MFCD09908024
CID:1460958
PubChem ID:13481016
Update Time:2025-06-10

1-(4-ethylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 4-ethyl-a-methyl-
    • 1-(4-ethylbenzene)-1-ethanol
    • 1-(4-Ethylphenyl)ethanol
    • 4-Ethyl-α-methylbenzenemethanol
    • 4-Ethyl-α-methylbenzenemethanol (ACI)
    • Benzyl alcohol, p-ethyl-α-methyl- (6CI, 8CI)
    • 1-(4-Ethylphenyl)-1-ethanol
    • 1-(p-Ethylphenyl)ethanol
    • 1-(4-ethylphenyl)ethan-1-ol
    • AB90914
    • SCHEMBL3918914
    • EN300-295604
    • F80225
    • 33967-18-9
    • AKOS000249427
    • CS-0451316
    • MDL: MFCD09908024
    • Inchi: 1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3
    • InChI Key: HZFBZEOPUXCNHK-UHFFFAOYSA-N
    • SMILES: OC(C)C1C=CC(CC)=CC=1

Computed Properties

  • Exact Mass: 150.104465066g/mol
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2Ų

1-(4-ethylphenyl)ethan-1-ol Pricemore >>

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1-(4-ethylphenyl)ethan-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Isopropanol ,  Pyridine ,  Potassium tert-butoxide Solvents: Toluene ;  12 h, 135 °C
Reference
Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions
Pothikumar, Rajagopal; Bhat, Venugopal T.; Namitharan, Kayambu, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  15 min, rt; 15 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Organo-photocatalytic C-H bond oxidation: an operationally simple and scalable method to prepare ketones with ambient air
Nguyen, Ky; Nguyen, Van; Tran, Hieu; Pham, Phong, RSC Advances, 2023, 13(11), 7168-7178

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of 4-ethyl-α-methylbenzenemethanol and α,α'-dimethyl-1,4-benzenedimethanol
Li, Lin-sha; She, Yuan-bin; Zhao, Wen-bo; Wang, Pan; Zhang, Yan-hui, Huaxue Shiji, 2012, 34(5), 393-394

Production Method 4

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  0 °C
Reference
Green photocatalytic organic transformations by polyoxometalates vs. mesoporous TiO2 nanoparticles: selective aerobic oxidation of alcohols
Symeonidis, Theodoros S.; Tamiolakis, Ioannis; Armatas, Gerasimos S.; Lykakis, Ioannis N., Photochemical & Photobiological Sciences, 2015, 14(3), 563-568

Production Method 5

Reaction Conditions
1.1 Reagents: γ-Terpinene Catalysts: 2,2,6,6-Tetramethylpiperidine ,  Tris(pentafluorophenyl)borane Solvents: Toluene ;  4 h, rt → 130 °C; 130 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 80 °C
Reference
FLP-Catalyzed Transfer Hydrogenation of Silyl Enol Ethers
Khan, Imtiaz ; Reed-Berendt, Benjamin G.; Melen, Rebecca L. ; Morrill, Louis C., Angewandte Chemie, 2018, 57(38), 12356-12359

Production Method 6

Reaction Conditions
1.1 Solvents: Diethyl ether ;  -10 °C → 0 °C
Reference
A Mild Lewis-Acid-Catalyzed Method for Head-to-Tail Dimerization or Cyclization of tert-Alcohols
Ramulu, Bokka Venkat; Mahendar, Lodi; Satyanarayana, Gedu, Asian Journal of Organic Chemistry, 2016, 5(2), 207-212

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  Phosphonic acid, [[2,2′-bipyridine]-5,5′-diylbis(carbonylimino-3,1-propanediyl)]… Solvents: Water
1.2 Reagents: Hydrogen
Reference
New water-soluble diamine complexes as catalysts for the hydrogenation of ketones under hydrogen pressure
Penicaud, Virginie; Maillet, Celine; Janvier, Pascal; Pipelier, Muriel; Bujoli, Bruno, European Journal of Organic Chemistry, 1999, (7), 1745-1748

Production Method 8

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Chloro[2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino-κN]methyl]phenolato-κO][(1,2,3,4,… ;  5 h, 85 °C
Reference
Half-sandwich Ru(II) complexes containing (N, O) Schiff base ligands: Catalysts for base-free transfer hydrogenation of ketones
Satheesh, C. E.; Sathish Kumar, Pushpanathan N.; Kumara, P. Raghavendra ; Karvembu, Ramasamy; Hosamani, Amar; et al, Applied Organometallic Chemistry, 2019, 33(10),

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 4-Nitro-1,2-phenylenediamine (complexes with Pd) Solvents: Water ;  3 h, pH 8, rt
Reference
Mild palladium-catalysed highly efficient hydrogenation of CN, C-NO2, and C=O bonds using H2 of 1 atm in H2O
Liu, Yaxu; He, Shaopo; Quan, Ziyi; Cai, Huizhuo; Zhao, Yang; et al, Green Chemistry, 2019, 21(4), 830-838

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ;  12 h, 20 bar, 100 °C; 100 °C → rt
Reference
Stable and Inert Cobalt Catalysts for Highly Selective and Practical Hydrogenation of CN and C=O Bonds
Chen, Feng; Topf, Christoph; Radnik, Joerg; Kreyenschulte, Carsten; Lund, Henrik; et al, Journal of the American Chemical Society, 2016, 138(28), 8781-8788

Production Method 11

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Sodium hydroxide ,  (OC-6-42)-Dichloro[2,2′-(2,6-pyridinediyl-κN)bis[imidazo[1,2-a]pyridine-κN1]](tr… Solvents: Isopropanol ;  10 min, 82 °C; 2 min, 82 °C
Reference
New Type of 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones
Li, Ke; Niu, Jun-Long; Yang, Ming-Ze; Li, Zhen; Wu, Li-Yuan; et al, Organometallics, 2015, 34(7), 1170-1176

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium triethylborohydride Catalysts: [2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]e… Solvents: Toluene ,  Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Hydrogen ;  16 h, 50 bar, 80 °C
Reference
Molecular Defined Molybdenum-Pincer Complexes and Their Application in Catalytic Hydrogenations
Leischner, Thomas; Spannenberg, Anke; Junge, Kathrin; Beller, Matthias, Organometallics, 2018, 37(23), 4402-4408

Production Method 13

Reaction Conditions
1.1 Reagents: Silica ;  3 h, 50 °C
Reference
Aluminum Monohydride Catalyzed Selective Hydroboration of Carbonyl Compounds
Jakhar, Vineet Kumar; Barman, Milan Kr.; Nembenna, Sharanappa, Organic Letters, 2016, 18(18), 4710-4713

Production Method 14

Reaction Conditions
1.1 Catalysts: Iridate(1-), [[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′]hydroxy[(1,2,3… Solvents: Methanol ;  12 h, 66 °C
Reference
Transfer Hydrogenation of Ketones and Imines with Methanol under Base-Free Conditions Catalyzed by an Anionic Metal-Ligand Bifunctional Iridium Catalyst
Wang, Rongzhou; Han, Xingyou; Xu, Jing; Liu, Peng; Li, Feng, Journal of Organic Chemistry, 2020, 85(4), 2242-2249

1-(4-ethylphenyl)ethan-1-ol Raw materials

1-(4-ethylphenyl)ethan-1-ol Preparation Products

1-(4-ethylphenyl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:33967-18-9)1-(4-ethylphenyl)ethan-1-ol
Order Number:A1155599
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:29
Price ($):166.0
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Additional information on 1-(4-ethylphenyl)ethan-1-ol

Comprehensive Overview of 1-(4-ethylphenyl)ethan-1-ol (CAS No. 33967-18-9): Properties, Applications, and Industry Insights

1-(4-ethylphenyl)ethan-1-ol (CAS No. 33967-18-9) is a versatile aromatic alcohol widely utilized in the synthesis of fragrances, pharmaceuticals, and specialty chemicals. This compound, also referred to as 4-ethylbenzyl alcohol, features a phenyl ring substituted with an ethyl group and a hydroxyl-bearing carbon, making it a valuable intermediate in organic chemistry. Its molecular formula, C10H14O, and moderate polarity contribute to its solubility in common organic solvents, a property highly sought after in industrial applications.

In recent years, the demand for 1-(4-ethylphenyl)ethan-1-ol has surged due to its role in producing high-value flavor and fragrance compounds. Consumers increasingly prioritize natural-inspired scents, driving research into sustainable synthesis methods for this alcohol. Notably, its derivatives are found in perfumes, soaps, and household cleaners, aligning with the global trend toward eco-friendly formulations. Researchers are also exploring its potential in green chemistry initiatives, such as catalytic hydrogenation processes that reduce waste.

The pharmaceutical industry has shown growing interest in CAS No. 33967-18-9 as a building block for active pharmaceutical ingredients (APIs). Its structural motif appears in compounds under investigation for anti-inflammatory and antimicrobial properties. A 2023 study highlighted its utility in designing drug delivery systems, particularly for enhancing the bioavailability of hydrophobic therapeutics. This aligns with frequent search queries like "aromatic alcohols in medicine" and "phenyl derivatives for drug development," reflecting public curiosity about cutting-edge pharmaceutical technologies.

From a synthetic perspective, 1-(4-ethylphenyl)ethan-1-ol is typically produced via Grignard reactions or reduction of corresponding ketones. Advanced techniques like flow chemistry have recently optimized its production, addressing common search terms such as "scalable synthesis of benzyl alcohols." Manufacturers emphasize purity (>98%) to meet stringent quality standards for fragrance and pharmaceutical grades, with analytical methods including GC-MS and HPLC routinely employed for verification.

Environmental and regulatory considerations surrounding 33967-18-9 remain a hot topic. While not classified as hazardous under current GHS criteria, its biodegradability and ecological impact are frequently studied. The compound's low volatility and moderate water solubility make it a candidate for "safer solvent" discussions, particularly in coatings and adhesive formulations where VOC reduction is prioritized. Industry forums often debate its compliance with REACH and TSCA regulations, reflecting the chemical sector's focus on sustainable compliance.

Emerging applications of 1-(4-ethylphenyl)ethan-1-ol include its use in electronic materials. Recent patents describe its incorporation into liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) as a stabilizing additive. This intersects with popular searches about "aromatic compounds in electronics," demonstrating how traditional chemicals find new roles in high-tech industries. Material scientists value its thermal stability and compatibility with polymer matrices.

Storage and handling recommendations for CAS 33967-18-9 emphasize protection from oxidation. Best practices include inert gas blankets and amber glass containers, with shelf-life extension being a common query among purchasers. The compound typically appears as a colorless to pale yellow viscous liquid at room temperature, with a characteristic mild aromatic odor noted in safety data sheets.

Market analysts project steady growth for 4-ethylbenzyl alcohol derivatives through 2030, particularly in Asia-Pacific fragrance hubs. This outlook responds to search trends analyzing "benzyl alcohol market forecasts." Innovation in enantioselective synthesis methods may further expand applications, as the compound's chiral center gains attention for asymmetric catalysis – a subject generating increasing academic and industrial interest.

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Amadis Chemical Company Limited
(CAS:33967-18-9)1-(4-ethylphenyl)ethan-1-ol
A1155599
Purity:99%
Quantity:1g
Price ($):166.0
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